![molecular formula C18H19ClN2O3 B5813773 N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B5813773.png)
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide
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Overview
Description
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide: is an organic compound that features a complex structure with a chlorophenoxy group, an acetyl group, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide typically involves multiple steps:
Formation of the Chlorophenoxy Acetyl Intermediate: This step involves the reaction of 4-chlorophenol with acetic anhydride in the presence of a catalyst such as pyridine to form 4-chlorophenoxyacetyl chloride.
Amidation Reaction: The 4-chlorophenoxyacetyl chloride is then reacted with 2-aminophenylbutanamide under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions would be optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOCH₃), ammonia (NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzimidazole Derivatives: Compounds containing a benzimidazole ring, used in pharmaceuticals and agriculture.
Uniqueness
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-5-17(22)20-15-6-3-4-7-16(15)21-18(23)12-24-14-10-8-13(19)9-11-14/h3-4,6-11H,2,5,12H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYGCRAZAJAMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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